An In-Depth Technical Guide to 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
An In-Depth Technical Guide to 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core basic properties of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea), a versatile chemical compound with applications ranging from industrial processes to potential, though not yet fully explored, biological activities. This document synthesizes available technical data to offer insights into its chemical identity, physicochemical characteristics, synthesis, and safety considerations.
Chemical Identity and Nomenclature
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a substituted urea derivative. For clarity and comprehensive identification, its various identifiers are provided below.
| Identifier | Value |
| Chemical Name | 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) |
| CAS Number | 17526-94-2[1] |
| Molecular Formula | C₁₃H₂₀N₄O₂[1] |
| Molecular Weight | 264.32 g/mol [1] |
| Synonyms | TDI-Urone, 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea), N,N''-(4-Methyl-1,3-phenylene)bis(N',N'-dimethylurea)[2][3] |
| InChI Key | KDQTUCKOAOGTLT-UHFFFAOYSA-N[2] |
Note on "KMDDM": While the acronym KMDDM has been associated with this compound, a definitive source for this nomenclature has not been established in the reviewed literature.
Physicochemical Properties
The fundamental physical and chemical properties of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) are summarized in the following table. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.
| Property | Value | Source |
| Appearance | White or off-white odorless powder/crystalline powder. | [1] |
| Melting Point | 152-156 °C | [3] |
| Boiling Point (Predicted) | 501.0 ± 50.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.204 ± 0.06 g/cm³ | [4] |
| Solubility | Very soluble in N,N-Dimethylformamide (DMF); Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |
| pKa (Predicted) | 14.93 ± 0.70 | [4] |
Synthesis and Characterization
Synthesis Pathway
The primary synthesis route for 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) involves the reaction of toluene-2,4-diisocyanate (TDI) with dimethylamine. This reaction is typically carried out under anhydrous conditions.
Diagram of the Synthesis Pathway
Caption: Synthesis of the target compound from TDI and dimethylamine.
Experimental Protocol: Recrystallization
For purification, a common laboratory procedure is recrystallization.
Step-by-Step Methodology:
-
Dissolve the crude product in hot ethanol (approximately 80°C).
-
Gradually add deionized water to the solution until turbidity (cloudiness) is observed.
-
Allow the solution to cool to 4°C and leave it undisturbed for 12 hours to facilitate crystal formation.
-
Collect the purified crystals by vacuum filtration.
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of the compound.
| Spectroscopic Data | |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.29 (s, 12H, N(CH₃)₂), δ 2.23 (s, 3H, Ar–CH₃), δ 6.78–7.12 (m, 3H, aromatic) |
| IR | 3,320 cm⁻¹ (N–H stretch), 1,645 cm⁻¹ (C=O stretch) |
Applications
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is primarily utilized in industrial applications.
-
Adhesives and Sealants: It serves as a chemical intermediate in the formulation of adhesives and sealants.[2]
-
Paints and Coatings: The compound is also used as an additive in paints and coatings.[2]
-
Organic Synthesis: It functions as a reagent in various organic synthesis processes.
Biological Activity Profile (Preclinical)
While the primary applications of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) are industrial, some preliminary research suggests potential biological activities for this class of compounds. It is important to note that specific and detailed studies on this particular compound are limited. The following information is based on general findings for related urea derivatives.
-
Antitumor Activity: Some substituted urea derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms of action often involve the induction of apoptosis or cell cycle arrest.[6]
-
Antimicrobial Properties: Phenylurea compounds have been synthesized and tested for their activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as some fungi.[7]
-
Neuropharmacological Effects: There is an interest in urea derivatives for their potential neuroprotective effects.[8][9][10] Some studies have explored the effects of related compounds on neurotransmitter systems, including metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders.[6]
It is crucial to emphasize that these are areas of ongoing research, and the biological activity of 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) itself has not been extensively characterized in publicly available literature.
Safety and Handling
Hazard Identification
Based on available data, 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is generally not classified as a hazardous substance under GHS criteria.[2] However, some sources indicate potential hazards:
Handling and Storage Recommendations
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. Recommended storage temperature is between 2-8°C.
-
Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety glasses, gloves, and a lab coat when handling this compound.
Precursor Hazard: Toluene-2,4-diisocyanate (TDI)
The synthesis of this compound involves toluene-2,4-diisocyanate (TDI), which is a hazardous substance. Appropriate safety precautions must be taken when handling TDI, including working in a well-ventilated fume hood and using appropriate personal protective equipment.
Conclusion
1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) is a well-characterized compound with established industrial applications. Its basic properties are well-documented, providing a solid foundation for its use in scientific and industrial settings. While preliminary research on related compounds suggests potential biological activities, further investigation is required to fully elucidate the pharmacological profile of this specific molecule. Researchers and drug development professionals should consider the available data on its synthesis, properties, and safety as a starting point for further exploration.
References
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PubChem. (4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (2023). 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). Retrieved from [Link]
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ECHA. (n.d.). N,N''-(4-methyl-m-phenylene)bis[N',N'-dimethylurea]. European Chemicals Agency. Retrieved from [Link]
- Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Journal of inorganic biochemistry, 32(3), 163–169.
- El-Faham, A., et al. (2022). Discovery of novel 6-hydroxybenzothiazole urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects. European Journal of Medicinal Chemistry, 227, 113911.
- Wang, L., et al. (2014). URD12: A urea derivative with marked antitumor activities. Oncology letters, 8(5), 2099–2102.
- Abdel-Mohsen, H. T., et al. (2023). Antimicrobial and anthelmintic activities of aryl urea agents. Bioorganic & medicinal chemistry letters, 84, 129188.
- Wang, Y., et al. (2024). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Synthesis, 56(04), 545-554.
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ResearchGate. (n.d.). In vitro cytotoxicity of urea derivatives on normal cells. Retrieved from [Link]
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SIELC Technologies. (2018). 4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). Retrieved from [Link]
- Oboh, G., et al. (2022). The Biological Roles of Urea: A Review of Preclinical Studies. Medical sciences (Basel, Switzerland), 10(4), 63.
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